1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are derivatives of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride typically involves the reaction of indole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of indole with a cyanoalkyl halide in the presence of a base, followed by quaternization with a methylating agent to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Indolium, 2-cyano-1,1-diethyl-2,3,3a,4,5,6-hexahydro-, chloride: A similar compound with diethyl groups instead of dimethyl groups.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Another related compound with a different core structure.
Uniqueness
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
54749-67-6 |
---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
1,1-dimethyl-2,3,3a,4,5,6-hexahydroindol-1-ium-2-carbonitrile;chloride |
InChI |
InChI=1S/C11H17N2.ClH/c1-13(2)10(8-12)7-9-5-3-4-6-11(9)13;/h6,9-10H,3-5,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BEIKTQKDKQBZFH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C(CC2C1=CCCC2)C#N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.